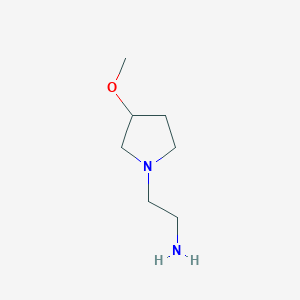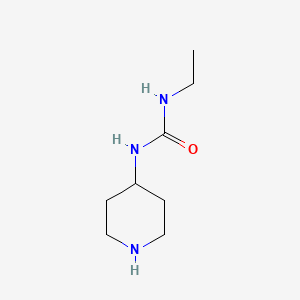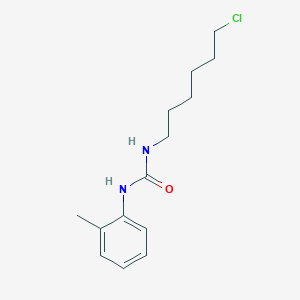![molecular formula C8H13IO2 B2731572 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane CAS No. 2060031-01-6](/img/structure/B2731572.png)
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” is a chemical compound with the IUPAC name 3-(iodomethyl)-2-oxaspiro[4.4]nonane . It has a molecular weight of 266.12 .
Synthesis Analysis
While specific synthesis methods for “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” were not found in the search results, there are general methods for the construction of bicyclo[3.3.1]nonanes . These methods could potentially be adapted for the synthesis of “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane”.Molecular Structure Analysis
The InChI code for “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” is 1S/C9H15IO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis of 1,7-Dioxaspiro[4.4]nonanes
- The compound has been used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, important in producing natural product skeletons (Alonso, Dacunha, Meléndez, & Yus, 2005).
Polymerization Studies
- In polymer science, derivatives of 2,7-dioxaspiro[4.4]nonane have been involved in radical polymerization studies, particularly in the synthesis of crosslinked polymers (Moszner, Zeuner, & Rheinberger, 1995).
Cationic Ring-Opening Polymerization
- The compound plays a role in the cationic ring-opening polymerization of spiro orthocarbonates, contributing to the development of new polymeric materials (Takata, Ariga, & Endo, 1992).
Spiroacetal Synthesis from Carbohydrates
- It has been used in the synthesis of chiral spiroacetals from carbohydrates, which is significant in the field of organic chemistry (Martín, Salazar, & Suárez, 1995).
Functionalized Derivative Synthesis
- Research includes the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are crucial in bioactive compound synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Photopolymerization Studies
- The compound is involved in the synthesis and photopolymerization of spiro dilactones, contributing to advancements in materials science (Bolln, Frey, & Mülhaupt, 1996).
Propriétés
IUPAC Name |
3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDZLZKSBQRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(OC2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)

![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2731501.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)